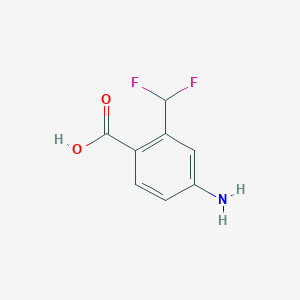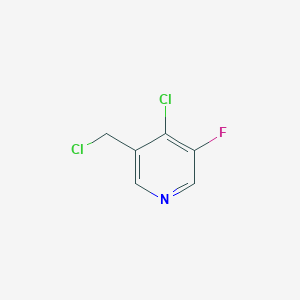
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride typically begins with the preparation of the oxazole ring. One common method involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
For industrial production, the synthesis is often scaled up by optimizing each step to ensure high yield and purity. The use of l-Boc-proline as a starting material is common, and the process involves multiple steps including cyclization and deprotection .
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The pyrrolidine ring contributes to the stereochemistry and enhances the compound’s ability to interact with enantioselective proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Known for their role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct chemical properties.
Uniqueness
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is unique due to its combination of an oxazole and a pyrrolidine ring, which provides a versatile scaffold for drug discovery. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C10H17ClN2O |
|---|---|
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;/h6-8,11H,3-5H2,1-2H3;1H |
Clave InChI |
YTWPLDWZTVQEFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=COC(=N1)C2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
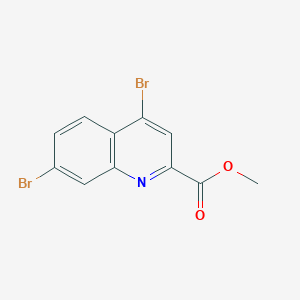
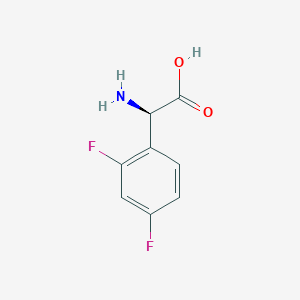

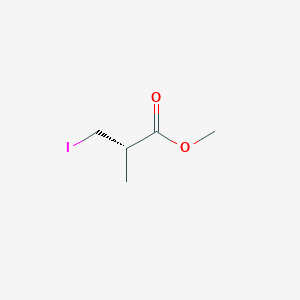

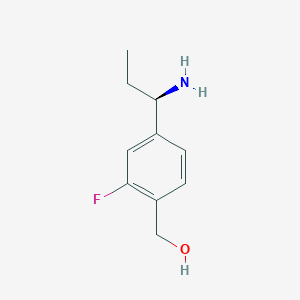
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)

![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
